molecular formula C17H20ClN3O B2521165 2-({1-[(3-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine CAS No. 2380059-43-6

2-({1-[(3-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B2521165
CAS No.: 2380059-43-6
M. Wt: 317.82
InChI Key: OTIYBFSLBNQWAL-UHFFFAOYSA-N
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Description

2-({1-[(3-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that features a piperidine ring bonded to a pyrimidine ring through an ether linkage. The presence of a chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the piperidine intermediate through an ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the piperidine or pyrimidine rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: New compounds with different substituents replacing the chlorophenyl group.

Scientific Research Applications

2-({1-[(3-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(3-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(4-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
  • 2-({1-[(3-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
  • 2-({1-[(3-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine

Uniqueness

2-({1-[(3-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-13-10-19-17(20-11-13)22-16-5-7-21(8-6-16)12-14-3-2-4-15(18)9-14/h2-4,9-11,16H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIYBFSLBNQWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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